molecular formula C21H17N3O2 B331301 N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B331301
M. Wt: 343.4 g/mol
InChI Key: KOVGSOPWQJPRNF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with an isoxazole and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Isoxazole Group: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst like aluminum chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • 4-methylphenyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-13-7-9-15(10-8-13)19-12-17(16-5-3-4-6-18(16)22-19)21(25)23-20-11-14(2)26-24-20/h3-12H,1-2H3,(H,23,24,25)

InChI Key

KOVGSOPWQJPRNF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C

Origin of Product

United States

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